molecular formula C9H6BrNO B6283484 5-bromo-2-ethenyl-1,3-benzoxazole CAS No. 791614-82-9

5-bromo-2-ethenyl-1,3-benzoxazole

Cat. No.: B6283484
CAS No.: 791614-82-9
M. Wt: 224.1
InChI Key:
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Description

5-bromo-2-ethenyl-1,3-benzoxazole is a chemical compound with the molecular formula C9H6BrNO. It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethenyl-1,3-benzoxazole typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and hydrogen peroxide (H2O2) in ethanol . The reaction is carried out at 50°C to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethenyl-1,3-benzoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The ethenyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-bromo-2-ethenyl-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the growth of microbial cells by interfering with essential biochemical pathways . The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Properties

CAS No.

791614-82-9

Molecular Formula

C9H6BrNO

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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